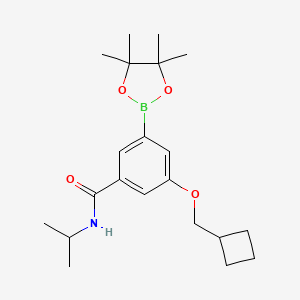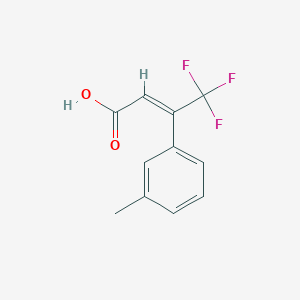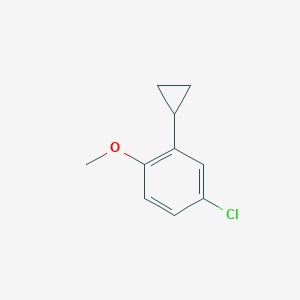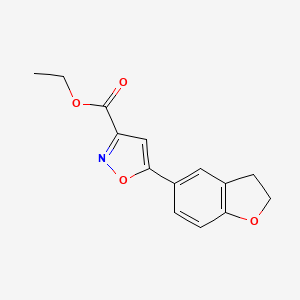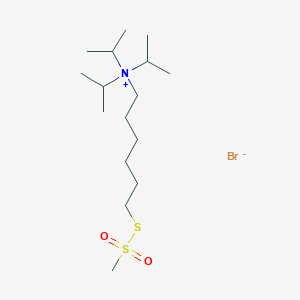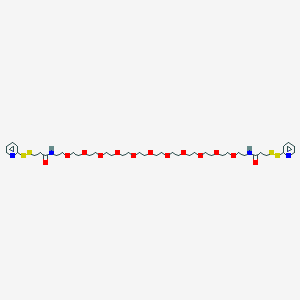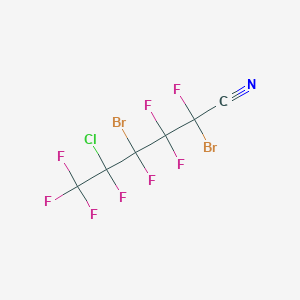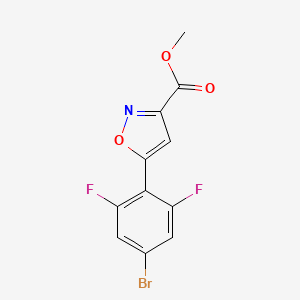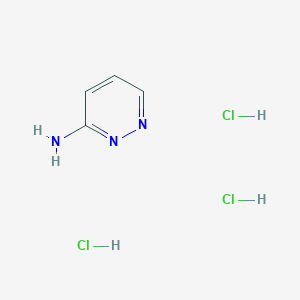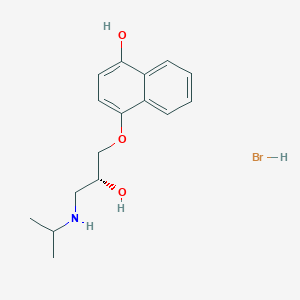![molecular formula C38H76NO4+ B13717543 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- CAS No. 138915-91-0](/img/structure/B13717543.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- typically involves the reaction of trimethylamine with 1,2-dihydroxypropane, followed by esterification with hexadecanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted ammonium compounds.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic drugs.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- involves its ability to interact with lipid bilayers and proteins. The quaternary ammonium group interacts with negatively charged components, while the hydrophobic tails insert into lipid bilayers, disrupting their structure. This leads to increased permeability and solubilization of hydrophobic substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- Trimethyl-3-((1-oxoallyl)amino)propylammonium chloride
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant. Its ability to enhance the solubility of hydrophobic substances in aqueous solutions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
138915-91-0 |
|---|---|
Formule moléculaire |
C38H76NO4+ |
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C38H76NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/q+1 |
Clé InChI |
PBIYEBPNYDHBDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


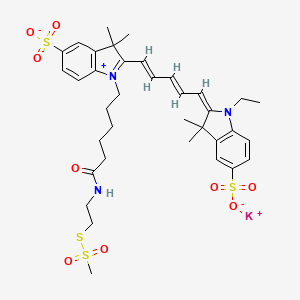
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
